molecular formula C24H24N4O3S B11354894 N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11354894
M. Wt: 448.5 g/mol
InChI Key: LXCMAAKJFNNAOE-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a benzothiazole ring, an indole moiety, and a pyrrolidine ring

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H24N4O3S/c1-14-3-5-19-18(9-14)15(12-25-19)7-8-28-13-16(10-22(28)29)23(30)27-24-26-20-6-4-17(31-2)11-21(20)32-24/h3-6,9,11-12,16,25H,7-8,10,13H2,1-2H3,(H,26,27,30)

InChI Key

LXCMAAKJFNNAOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=NC5=C(S4)C=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide likely involves multiple steps, including the formation of the benzothiazole ring, the indole moiety, and the pyrrolidine ring. Typical reaction conditions may include:

    Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable amine with a dicarbonyl compound.

Industrial Production Methods

Industrial production methods for such complex compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide may undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized at specific sites, such as the methoxy group or the indole moiety.

    Reduction: Reduction reactions may target the carbonyl group in the pyrrolidine ring.

    Substitution: Substitution reactions may occur at the benzothiazole ring or the indole moiety.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl group, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide will depend on its specific interactions with molecular targets. This may involve binding to specific proteins or enzymes, modulating signaling pathways, or altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzothiazole derivatives, indole derivatives, and pyrrolidine derivatives. Examples include:

    Benzothiazole Derivatives: 2-aminobenzothiazole, 6-methoxybenzothiazole.

    Indole Derivatives: 5-methylindole, 3-indoleacetic acid.

    Pyrrolidine Derivatives: 1-pyrrolidinecarboxylic acid, 5-oxopyrrolidine-3-carboxylic acid.

Uniqueness

The uniqueness of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties.

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